N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Description
N-(1H-Benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a benzimidazole moiety at the carboxamide position and a 3,4-dimethoxyphenyl substituent at the quinoline’s 2-position.
Properties
Molecular Formula |
C25H20N4O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-31-22-12-11-15(13-23(22)32-2)21-14-17(16-7-3-4-8-18(16)26-21)24(30)29-25-27-19-9-5-6-10-20(19)28-25/h3-14H,1-2H3,(H2,27,28,29,30) |
InChI Key |
ZWBAENPDPDUQDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Quinoline Derivative Formation: Coupling of the benzimidazole core with a quinoline derivative, possibly through a condensation reaction.
Final Coupling: Introduction of the 3,4-dimethoxyphenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often under mild to moderate temperatures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Structural Representation
The compound features a benzimidazole moiety linked to a quinoline structure, which is critical for its biological activity. The methoxy groups on the phenyl ring enhance its solubility and reactivity.
Anticancer Activity
Research has shown that compounds similar to N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide exhibit significant anticancer properties. For instance:
- Targeting EGFR : Compounds derived from quinoline structures have been designed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. A study demonstrated that certain quinoline hybrids displayed potent anti-proliferative activity against various cancer cell lines, suggesting potential as dual-action anticancer agents targeting both EGFR and microbial DNA gyrase .
- Benzimidazole Derivatives : A related study focused on N-substituted benzimidazole carboxamides, revealing their antioxidative and antiproliferative activities. These compounds were assessed for their ability to activate the Nrf2 pathway, which is vital for cellular defense mechanisms against oxidative stress linked to cancer progression .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Inhibition Studies : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, specific derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential in treating infections .
- Mechanism of Action : The antimicrobial efficacy is believed to stem from the structural similarity of benzimidazole derivatives to purine nucleotides, allowing them to interfere with microbial DNA synthesis pathways .
Study 1: Anticancer Activity Assessment
In a comprehensive study evaluating the anticancer effects of various benzimidazole derivatives, it was found that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The most potent derivatives were further analyzed for their mechanisms of action, which included apoptosis induction and cell cycle arrest in cancer cell lines .
Study 2: Antimicrobial Efficacy Evaluation
A series of synthesized benzimidazole derivatives were tested against multiple bacterial strains. The results indicated that several compounds had MICs significantly lower than those of conventional antibiotics. This suggests that these derivatives could serve as effective alternatives or adjuncts in antimicrobial therapy .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural differences and properties are summarized below:
Table 1. Structural and Physicochemical Properties of Quinoline Derivatives
*Calculated based on molecular formula. †Estimated using analogous structures. ‡From benzimidazole NH and carboxamide NH. §Includes quinoline N, benzimidazole N, and methoxy O atoms. ¶Assumed from carboxamide NH.
Critical Structural Differences and Implications
Core Structure Variations
- Target Compound vs. Rip-B’s phenethylamine linker may improve conformational flexibility but reduce target specificity.
- Thiadiazole Derivative : Replacing benzimidazole with thiadiazole increases lipophilicity (XLogP3 4.4 vs. ~3.8), favoring membrane permeability but possibly reducing aqueous solubility. The 4-methylphenyl group (vs. 3,4-dimethoxyphenyl) further lowers polarity.
Functional Group Contributions
- Benzimidazole vs. Adamantyl : The target’s benzimidazole provides two H-bond donors, critical for binding biomolecular targets.
- 3,4-Dimethoxyphenyl vs. 4-Methylphenyl : The methoxy groups in the target compound enhance solubility via polar interactions, whereas the methyl group in the thiadiazole analog prioritizes hydrophobic binding.
Pharmacological Potential (Inferred)
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Benzimidazole-containing compounds : Often exhibit kinase inhibitory or antimicrobial activity due to H-bonding capacity.
- Thiadiazole Derivatives : May favor targets requiring lipophilic interactions (e.g., membrane-bound enzymes).
- Adamantyl Derivatives : Commonly used in antiviral agents, leveraging metabolic stability.
Biological Activity
N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, a compound with the molecular formula CHNO and a molecular weight of 424.45 g/mol, belongs to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on recent research findings, case studies, and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a quinoline structure, with a dimethoxyphenyl group at the 2-position. The unique combination of these structural elements contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the generation of reactive oxygen species (ROS).
Case Study:
In a study evaluating its effects on HuT78 lymphoma cells, the compound exhibited an IC value of 9.68 µM, indicating selective cytotoxicity against tumor cells while sparing normal cells (selectivity index = 9.8) . The treatment resulted in a statistically significant increase in cell population in the subG0/G1 phase, suggesting DNA fragmentation typical of apoptotic processes .
The mechanisms underlying the anticancer effects include:
- Cell Cycle Arrest: The compound has been shown to cause G1 and G2/M phase arrest in treated cells, leading to reduced proliferation .
- Apoptosis Induction: Evidence from acridine orange/ethidium bromide staining confirmed that the compound triggers apoptosis through mitochondrial pathway alterations .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. The presence of methoxy groups on the phenyl ring enhances lipophilicity and bioavailability, which are critical for effective drug action. Compounds lacking these modifications often show diminished activity .
| Compound | Structure | IC (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Structure | 9.68 | 9.8 |
| Benzimidazole derivative A | - | 15.00 | 5.0 |
| Benzimidazole derivative B | - | 12.50 | 6.0 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates that it violates two of Lipinski's rules for drug-likeness, suggesting low gastrointestinal absorption but potential for parenteral use . This aspect is crucial for drug development as it influences formulation strategies.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide?
- Methodology : A two-step synthesis is typical:
Quinoline core formation : Use a Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones, followed by carboxylation at the 4-position.
Benzimidazole coupling : React the quinoline-4-carboxylic acid intermediate with 2-aminobenzimidazole using coupling agents like PyBOP or HATU in DMF, with N-methylmorpholine (NMM) as a base .
- Key parameters : Optimize reaction time (12–24 hours), temperature (room to 80°C), and stoichiometry (1:1.2 molar ratio of quinoline to benzimidazole) to maximize yields (typically 50–70%) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 8.0–9.0 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₃₀H₂₃N₃O₃: 497.17; observed: 497.2 ± 0.1) .
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding between the benzimidazole NH and quinoline carbonyl) .
Q. What preliminary biological screening assays are appropriate for this compound?
- In vitro assays :
- Anticancer activity : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values typically 5–20 µM for quinoline-benzimidazole hybrids) .
- Antimicrobial screening : Evaluate against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values range 8–32 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions for improved yield and purity?
- Catalyst screening : Test RuO₂·H₂O or TEMPO for oxidation steps to minimize byproducts .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for coupling efficiency .
- Purification strategies : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate isomers or derivatives with >95% purity .
Q. What mechanisms underlie the compound’s biological activity, and how can they be validated?
- Hypothesis-driven approaches :
- Enzyme inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
- Receptor binding : Perform radioligand displacement studies (e.g., for benzodiazepine receptors due to the quinoline scaffold) .
- Omics integration : Use transcriptomics to identify differentially expressed genes in treated cancer cells (e.g., apoptosis-related markers like BAX/BCL-2) .
Q. How should contradictory data on biological activity be resolved?
- Case example : If anticancer activity varies across cell lines:
Dose-response reevaluation : Confirm IC₅₀ values using ATP-based viability assays (e.g., CellTiter-Glo) .
Structural analogs : Compare activity of derivatives with modified dimethoxyphenyl or benzimidazole groups to identify SAR trends .
Statistical validation : Apply ANOVA with post-hoc tests to assess significance of observed differences .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Key modifications :
| Modification | Biological Impact | Reference |
|---|---|---|
| Replace dimethoxyphenyl with fluorophenyl | Increased lipophilicity; enhanced blood-brain barrier penetration | |
| Substitute benzimidazole with triazole | Reduced cytotoxicity in normal cells |
- Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
